molecular formula C13H14N2O2 B7583166 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

Cat. No. B7583166
M. Wt: 230.26 g/mol
InChI Key: RLXULDNFPYEKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOXD or 3-MPO, and it belongs to the oxadiazole family of compounds.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOXD has been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is its ease of synthesis and purification. Additionally, the compound exhibits excellent charge transport and fluorescence properties, making it a versatile compound for use in various lab experiments. However, one of the limitations of MOXD is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole. One potential area of research is the development of new organic electronic devices using MOXD as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the synthesis and purification of MOXD to improve its solubility and make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with oxirane in the presence of a base. This reaction leads to the formation of 5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole. The yield of this reaction is typically high, and the compound can be purified using standard chromatographic techniques.

Scientific Research Applications

5-(3-Methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. MOXD has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells. Additionally, MOXD has been found to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-(3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-2-4-10(7-9)13-14-12(15-17-13)11-5-6-16-8-11/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXULDNFPYEKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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